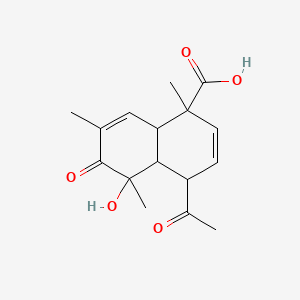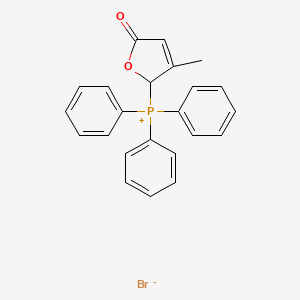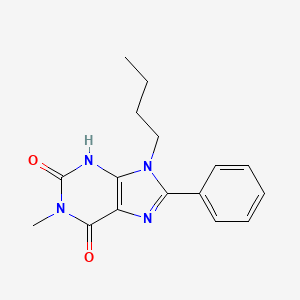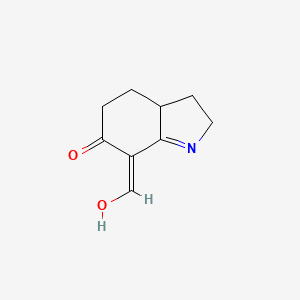
1-(Methoxymethyl)-3,4-dimethylphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-3,4-dimethylphospholane is an organophosphorus compound characterized by a phospholane ring substituted with methoxymethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-dimethylphospholane typically involves the reaction of appropriate phospholane precursors with methoxymethylating agents. One common method includes the reaction of 3,4-dimethylphospholane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methoxymethyl)-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phospholane oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phospholane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Phospholane oxides.
Reduction: Reduced phospholane derivatives.
Substitution: Substituted phospholane compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds and ligands for catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-3,4-dimethylphospholane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phospholane ring may interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethyl)pyrrole: Similar methoxymethyl group but different heterocyclic ring.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group and a phosphonium ion.
1-Methoxymethyl-1,1,1-trimethyl ammonium: Another methoxymethyl-containing compound with different cationic structure.
Uniqueness: 1-(Methoxymethyl)-3,4-dimethylphospholane is unique due to its specific phospholane ring structure combined with methoxymethyl and dimethyl substitutions. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other methoxymethyl-containing compounds.
Eigenschaften
CAS-Nummer |
61213-89-6 |
|---|---|
Molekularformel |
C8H17OP |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
1-(methoxymethyl)-3,4-dimethylphospholane |
InChI |
InChI=1S/C8H17OP/c1-7-4-10(6-9-3)5-8(7)2/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
AYOPUYKGAVDXNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CP(CC1C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)


![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)
